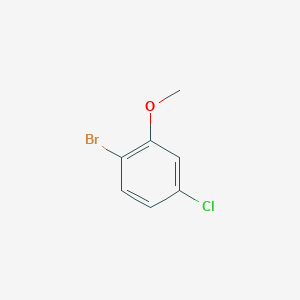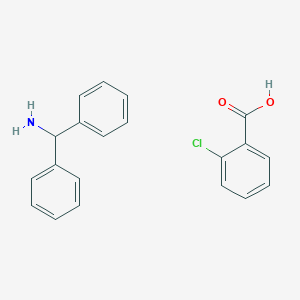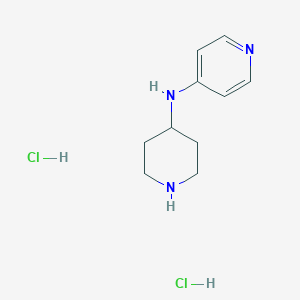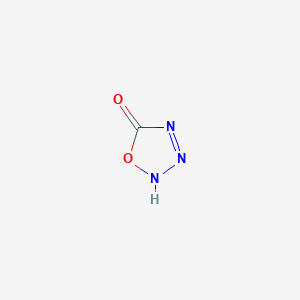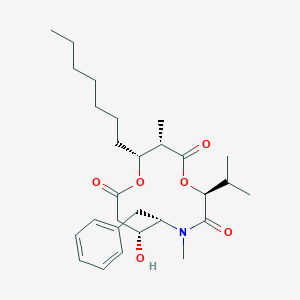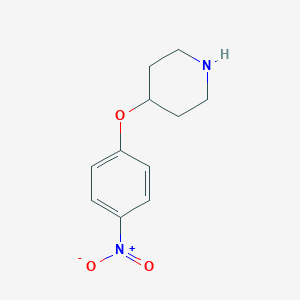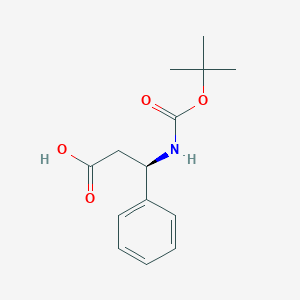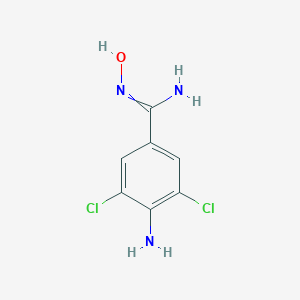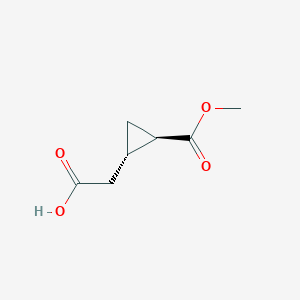
4-(2-((叔丁氧羰基)氨基)乙氧基)苯甲酸
描述
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a chemical compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-((tert-butoxycarbonyl)amino)ethoxy group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
科学研究应用
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug candidates.
Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.
Material Science: Used in the synthesis of polymers and advanced materials.
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, such as this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation .
Biochemical Pathways
It is known that boc-protected amino acids are used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .
Pharmacokinetics
The compound is known to be a solid at room temperature and is soluble in methanol .
Result of Action
As a boc-protected amino acid, it is likely involved in the synthesis of peptides, which can have various biological effects depending on their sequence and structure .
Action Environment
The action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C . Furthermore, the compound’s efficacy in peptide synthesis can be influenced by the presence of other reactants and the specific conditions of the reaction .
生化分析
Biochemical Properties
It is known that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), a related class of compounds, have been used in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
Molecular Mechanism
It is known that benzylic halides can react via SN1 or SN2 pathways, which could potentially involve this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butoxycarbonyl (Boc)-protected aminoethanol.
Reaction with Benzoic Acid: The Boc-protected aminoethanol is reacted with benzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the desired product is formed.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxyl group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxyl group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) is commonly used.
Esterification: Alcohols and a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Amidation: Amines and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.
Major Products
Hydrolysis: Produces the free amine and benzoic acid.
Esterification: Produces esters of benzoic acid.
Amidation: Produces amides of benzoic acid.
相似化合物的比较
Similar Compounds
4-(2-Aminoethoxy)benzoic acid: Lacks the Boc protecting group, making it more reactive.
4-(2-(Methoxycarbonyl)amino)ethoxy)benzoic acid: Has a methoxycarbonyl protecting group instead of Boc.
4-(2-(Acetoxy)ethoxy)benzoic acid: Contains an acetoxy group instead of the Boc-protected amine.
Uniqueness
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and research applications.
属性
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQSXDNBXSYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373184 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168892-66-8 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
